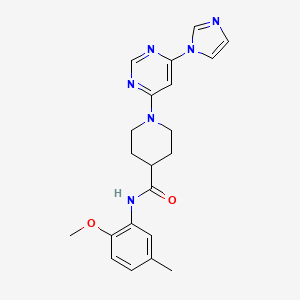
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an imidazole ring, a pyrimidine moiety, and a piperidine backbone, which are known to contribute to various pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The imidazole and pyrimidine rings are known to play crucial roles in enzyme inhibition and receptor modulation. The following mechanisms have been observed:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases, including FGFR (Fibroblast Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor) .
- Antitumor Activity : The compound may exhibit anticancer properties by inducing apoptosis in cancer cells through multiple pathways, including cell cycle arrest and modulation of apoptotic proteins .
- Antiviral Activity : Some derivatives have demonstrated activity against viral infections by inhibiting viral replication, suggesting potential use in antiviral therapies .
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar compounds. For example, a related compound exhibited an IC50 value of 15.0 nM against FGFR1, indicating potent enzymatic inhibition . The following table summarizes the biological activity data for various derivatives:
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | FGFR1 | 15.0 | |
| Compound B | PDGFR | 69.1 | |
| Compound C | Cancer Cell Line (MDA-MB-231) | 40.5 |
Antiviral Activity
In terms of antiviral efficacy, some derivatives have shown promising results against respiratory viruses with EC50 values ranging from 5 to 28 μM . This highlights the potential for developing antiviral agents based on the structural framework of this compound.
Case Studies
Several case studies have documented the biological effects of compounds structurally related to This compound :
- Cancer Xenograft Models : In vivo studies demonstrated that related compounds effectively delayed tumor growth in xenograft models, with significant reductions in tumor size compared to controls .
- Enzymatic Assays : Compounds were tested for their ability to inhibit specific kinases in vitro, showing promising results that warrant further investigation into their therapeutic potential .
科学的研究の応用
Anticancer Activity
Several studies have indicated that compounds containing imidazole and pyrimidine moieties exhibit significant anticancer properties. For instance, derivatives of imidazo[1,2-a]pyrimidine have shown effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific kinases or other enzymes that are crucial for tumor growth and proliferation .
Antimicrobial Properties
Research has demonstrated that similar compounds possess antimicrobial activities against a range of pathogens, including bacteria and fungi. The incorporation of the imidazole ring is particularly noted for enhancing interactions with microbial targets, resulting in effective inhibition of growth .
Case Study 1: Anticancer Evaluation
A study evaluated a series of imidazo[1,2-a]pyrimidine derivatives for their anticancer activity. The results showed that compounds with structural similarities to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide exhibited IC50 values in the low micromolar range against several cancer cell lines. The study concluded that structural modifications could enhance potency and selectivity towards specific cancer types .
Case Study 2: Antimicrobial Screening
In another investigation, derivatives were synthesized and screened for antimicrobial activity using both agar diffusion and broth microdilution methods. Compounds similar to the target structure showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Table 1: Summary of Biological Activities
特性
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-15-3-4-18(29-2)17(11-15)25-21(28)16-5-8-26(9-6-16)19-12-20(24-13-23-19)27-10-7-22-14-27/h3-4,7,10-14,16H,5-6,8-9H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSRREHRDSZYBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













